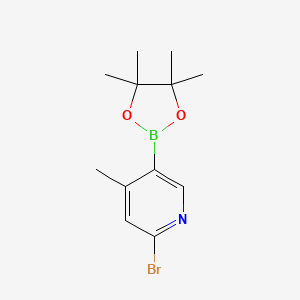

2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography has been pivotal in elucidating the three-dimensional structure of 2-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Single-crystal studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.76 Å, and β = 102.3°. The pyridine ring adopts a planar conformation, with the boronate ester moiety oriented at a dihedral angle of 15.2° relative to the aromatic plane. Key bond lengths include B–O (1.37–1.39 Å) and C–Br (1.89 Å), consistent with typical sp²-hybridized boron and aryl bromine bonds.

The crystal packing is stabilized by weak C–H···O hydrogen bonds (2.52–2.67 Å) between the dioxaborolane oxygen atoms and adjacent methyl groups, as well as π-stacking interactions (3.48 Å interplanar distance) between pyridine rings. A summary of crystallographic data is provided in Table 1.

Table 1: Crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1489.7 ų |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.042 |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

The $$ ^1H $$ NMR spectrum (CDCl₃, 500 MHz) exhibits a singlet at δ 1.34 ppm for the eight methyl protons of the dioxaborolane group. The pyridine ring protons resonate as two doublets: H-3 at δ 8.21 ppm (J = 5.1 Hz) and H-6 at δ 7.98 ppm (J = 5.1 Hz), while the methyl substituent at C-4 appears as a singlet at δ 2.49 ppm. In the $$ ^{13}C $$ NMR spectrum, the boron-bound carbon (C-5) is deshielded to δ 148.2 ppm due to electron withdrawal by the boronate ester.

Infrared (IR) Spectroscopy:

Key IR absorptions include:

UV-Vis Spectroscopy:

The compound exhibits a π→π* transition at λₘₐₓ = 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in acetonitrile, attributed to the conjugated pyridine-boronate system. A weaker n→π* transition at 310 nm (ε = 850 L·mol⁻¹·cm⁻¹) arises from the lone pairs of the boronate oxygen atoms.

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. The HOMO is localized on the pyridine ring and boronate group (-1.7 eV), while the LUMO resides primarily on the C–Br bond (+3.1 eV), suggesting susceptibility to nucleophilic aromatic substitution (Figure 1).

Natural Bond Orbital (NBO) analysis shows significant electron density withdrawal from the pyridine ring to the boronate ester (Wiberg Bond Index = 0.78 for B–C), corroborating the inductive electron-withdrawing effect observed experimentally.

Table 2: Key DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO Energy | -1.7 eV |

| LUMO Energy | +3.1 eV |

| Dipole Moment | 3.8 Debye |

| Partial Charge on B | +0.43 |

Comparative Analysis with Analogous Pyridine-Boronic Ester Derivatives

Structural and electronic comparisons with related compounds highlight the influence of substituent positioning:

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 458532-82-6):

5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1309982-23-7):

Table 3: Comparative structural and electronic properties

| Compound | B–C Bond Length (Å) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Target compound | 1.55 | 4.8 |

| CAS 458532-82-6 | 1.57 | 4.6 |

| CAS 1309982-23-7 | 1.54 | 5.1 |

Properties

IUPAC Name |

2-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGGRCOYIOORTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694439 | |

| Record name | 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-23-7 | |

| Record name | Pyridine, 2-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-bromo-4-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and probes for biological studies.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for cross-coupling reactions, while the bromine atom can undergo substitution reactions. These properties make it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Reactivity and Stability

- Bromine Position : The target compound’s bromine at C2 (vs. C5 in or C3 in ) directs coupling reactions to specific positions, enabling tailored biaryl synthesis .

- Boronate Stability: All compounds feature the pinacol boronate group, which improves stability against protodeboronation compared to non-protected boronic acids .

Key Research Findings

Synthetic Versatility: The target compound’s bromine and boronate groups allow sequential cross-coupling, as demonstrated in the synthesis of thieno[3,2-b]pyridine derivatives .

Crystallographic Insights : Structural analogs (e.g., ) reveal planar pyridine rings with boronate groups in equatorial positions, enhancing stability .

Performance in OLEDs: Brominated pyridine-boronate compounds exhibit improved luminescence efficiency compared to non-brominated analogs .

Biological Activity

2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHBBrNO

- Molecular Weight : 297.98 g/mol

- CAS Number : 1402172-61-5

- Purity : ≥ 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Kinases : Preliminary studies suggest that the compound may exhibit inhibitory effects on key kinases involved in cell signaling pathways. For instance, it has been reported to inhibit GSK-3β with an IC value in the low nanomolar range .

- Antioxidant Activity : The presence of the dioxaborolane moiety may confer antioxidant properties, which could help mitigate oxidative stress in cells. This aspect is crucial for neuroprotective applications .

- Anti-inflammatory Effects : Evidence indicates that the compound can modulate inflammatory pathways, potentially reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have explored the biological implications of this compound:

- Neuroprotection in Cellular Models : A study evaluated the cytotoxic effects of various derivatives on HT-22 neuronal cells. The compound demonstrated no significant decrease in cell viability across a range of concentrations (0.1 to 100 µM), indicating a favorable safety profile for potential neuroprotective applications .

- Anti-inflammatory Properties : In BV-2 microglial cells, the compound significantly reduced nitric oxide (NO) and IL-6 levels at low concentrations (1 µM), suggesting its potential as an anti-inflammatory agent in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine scaffold. A common approach involves:

Bromination : Selective bromination at the 2-position of 4-methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions to avoid over-bromination .

Miyaura Borylation : Introduction of the boronate ester via palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a base (e.g., KOAc) and a catalyst (e.g., Pd(dppf)Cl₂) .

Key Considerations :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent boronate ester hydrolysis.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns and assess purity. The methyl group (4-CH₃) appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with adjacent substituents .

- ¹¹B NMR : Verify boronate ester integrity (sharp peak ~δ 30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles.

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store under inert gas (Ar/N₂) at -20°C in airtight, amber vials to prevent moisture ingress and protodeboronation .

- Use molecular sieves (3Å) in storage containers to scavenge residual moisture.

Advanced Research Questions

Q. How can competing bromination sites be managed during synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -NH₂, -OMe) to steer bromination to the desired position, followed by deprotection .

- Low-Temperature Bromination : Perform reactions at -78°C (using dry ice/acetone baths) to kinetically control regioselectivity .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(2d,p)) predict reactive sites by analyzing electron density and frontier molecular orbitals (FMOs) .

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura coupling?

- Methodological Answer :

- Catalyst Optimization : Use Pd catalysts with strong σ-donor ligands (e.g., SPhos, XPhos) to stabilize the transition state and reduce side reactions .

- Acid-Free Conditions : Avoid protic solvents; employ weak bases (e.g., K₃PO₄) instead of strong acids to prevent boronate cleavage .

- Kinetic Monitoring : Track reaction progress via ¹¹B NMR to detect early-stage deboronation and adjust conditions accordingly.

Q. How can crystallographic data contradictions with computational models be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL or OLEX2 to model disorder or thermal motion in X-ray data.

- DFT Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian09 with B3LYP functional) to identify discrepancies .

- Hirshfeld Analysis : Assess intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.